![molecular formula C11H21NO3 B2736626 Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate CAS No. 1028266-97-8](/img/structure/B2736626.png)

Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

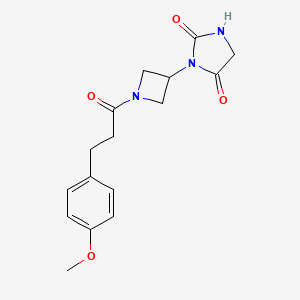

“Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate” is a chemical compound that is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine . It is a light yellow clear liquid .

Synthesis Analysis

The synthesis of “this compound” involves the use of Di-tert-butyl dicarbonate and Monoethanolamine . Another method involves the polymerization of tert-butyl aziridine-1-carboxylate (BocAz). BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen. The BOC group activates the aziridine for anionic-ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly (BocAz) chains .

Molecular Structure Analysis

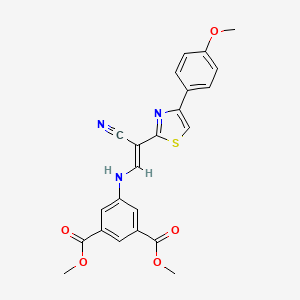

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(7-8-13)5-4-6-11/h13H,4-8H2,1-3H3,(H,12,14) . The molecular weight of the compound is 215.29 .

Chemical Reactions Analysis

“this compound” is known to undergo anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines . The deprotection of poly (BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .

Physical And Chemical Properties Analysis

“this compound” is a light yellow clear liquid . It has a molecular weight of 215.29 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Carbocyclic Analogues

The compound tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate is a critical intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its significance lies in enabling the enantioselective synthesis of these analogues, which are important for various scientific and medical research applications. The crystal structure of this compound confirms its utility in achieving the desired substitution pattern analogous to that found in β-2-deoxyribosylamine, underscoring its role in nucleotide analogue synthesis (Ober et al., 2004).

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be derived from tert-butyl N-hydroxycarbamate, serve as N-(Boc)-protected nitrones in organic synthesis. These compounds are facilely prepared and can react with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility as building blocks in synthetic chemistry. The ease of preparation from aldehydes and the subsequent chemical transformations highlight their importance in the synthesis of complex organic molecules (Guinchard et al., 2005).

Spirocyclopropanated Analogues Synthesis

The synthesis of spirocyclopropanated analogues of certain insecticides demonstrates another application of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This compound serves as a precursor in the generation of analogues for thiacloprid and imidacloprid, showcasing the compound's role in the development of novel insecticidal agents. The methodological approach, including key cocyclization steps, emphasizes the compound's utility in synthesizing structurally complex and biologically significant molecules (Brackmann et al., 2005).

Safety and Hazards

Future Directions

The compound and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the future directions of “Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate” could involve further exploration of its potential uses in the synthesis of these compounds and their applications.

properties

IUPAC Name |

tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(7-8-13)5-4-6-11/h13H,4-8H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCZTBMOUJLXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

triazin-4-one](/img/structure/B2736543.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)

![2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736546.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2736550.png)

![5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2736558.png)

![N-(2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2736561.png)